molecular formula C18H24N4O B7439667 N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide

N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide

Cat. No. B7439667
M. Wt: 312.4 g/mol
InChI Key: XNFYWOWMBXBJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide, also known as TAK-659, is a novel small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of BCR signaling and downstream pathways, such as NF-κB and AKT. This results in decreased proliferation and survival of malignant B cells, as well as modulation of the immune microenvironment.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. In addition, this compound has been shown to modulate the immune microenvironment, leading to increased infiltration of T cells and natural killer cells, as well as decreased levels of regulatory T cells and myeloid-derived suppressor cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, one limitation of this compound is its irreversible binding to BTK, which may lead to prolonged inhibition and potential toxicity.

Future Directions

For research on N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide include clinical trials in patients with B-cell malignancies, as well as studies on the optimal dosing and scheduling of this compound in combination with other targeted therapies. In addition, further investigation is needed to better understand the mechanism of action of this compound and its effects on the immune microenvironment. Finally, studies on the potential toxicity of this compound and its long-term effects on BTK signaling are also warranted.

Synthesis Methods

The synthesis of N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazole ring, which is achieved through a cyclization reaction. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK signaling, as well as anti-tumor activity. In addition, this compound has shown promising results in combination with other targeted therapies, such as venetoclax, a BCL-2 inhibitor, and lenalidomide, an immunomodulatory drug.

properties

IUPAC Name

N-(1-tert-butylpyrazol-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-18(2,3)22-13-16(11-19-22)20-17(23)21-10-6-9-14-7-4-5-8-15(14)12-21/h4-5,7-8,11,13H,6,9-10,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFYWOWMBXBJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)NC(=O)N2CCCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.